REACTION_CXSMILES
|
NC(N)=O.[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12](=[O:17])([O:14][CH2:15][CH3:16])N.C([Sn](=O)CCCC)CCC>C(O)C>[CH2:15]([O:14][C:12](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:16]
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Name
|
|
Quantity
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60.1 g
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Type
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reactant
|
Smiles
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NC(=O)N
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Name
|
|
Quantity
|
93.1 g
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
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C(N)(OCC)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
84 g
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
can be maintained between 170° and 175° C
|
Type
|
CUSTOM
|
Details
|
After a total reaction time of 10 hours
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Duration
|
10 h
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Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |